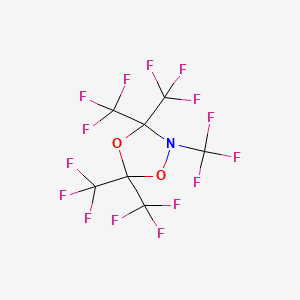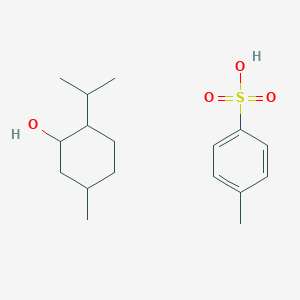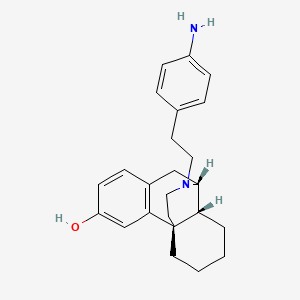
(-)-17-(p-Aminophenethyl)morphinan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-17-(p-Aminophenethyl)morphinan-3-ol is a compound that belongs to the morphinan class of chemicals These compounds are known for their significant pharmacological effects, particularly in the field of pain management
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-(p-Aminophenethyl)morphinan-3-ol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of the p-Aminophenethyl Group: This step involves the attachment of the p-aminophenethyl group to the morphinan backbone through a series of reactions, such as nucleophilic substitution or reductive amination.
Final Modifications: This step includes any additional modifications required to obtain the final product, such as purification and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-17-(p-Aminophenethyl)morphinan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(-)-17-(p-Aminophenethyl)morphinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (-)-17-(p-Aminophenethyl)morphinan-3-ol involves its interaction with specific molecular targets, such as opioid receptors. Upon binding to these receptors, the compound can modulate the activity of various signaling pathways, leading to its pharmacological effects. The exact pathways and targets involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(-)-17-(p-Aminophenethyl)morphinan-3-ol can be compared with other morphinan derivatives, such as morphine and codeine. While all these compounds share a common morphinan backbone, this compound is unique due to the presence of the p-aminophenethyl group, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
List of Similar Compounds
- Morphine
- Codeine
- Hydromorphone
- Oxymorphone
Propriétés
Numéro CAS |
63307-29-9 |
|---|---|
Formule moléculaire |
C24H30N2O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-[2-(4-aminophenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C24H30N2O/c25-19-7-4-17(5-8-19)10-13-26-14-12-24-11-2-1-3-21(24)23(26)15-18-6-9-20(27)16-22(18)24/h4-9,16,21,23,27H,1-3,10-15,25H2/t21-,23+,24+/m0/s1 |
Clé InChI |
ZRCMOECJOLTRBV-QPTUXGOLSA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


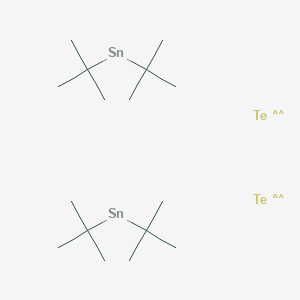
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
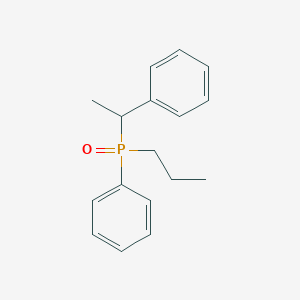
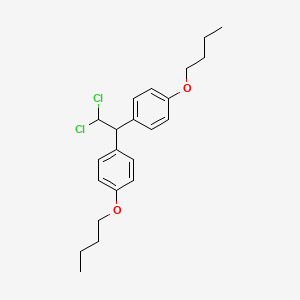
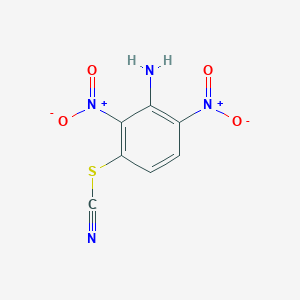
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
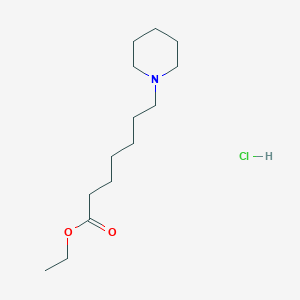
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

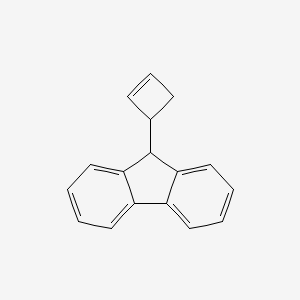
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
